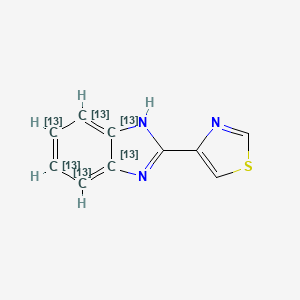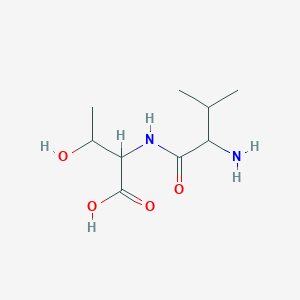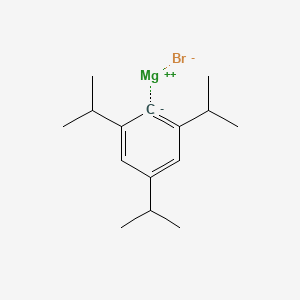
3-oxo-N-phenyldodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 3-oxo-C12-aniline involves synthetic routes that typically include the reaction of dodecanoic acid with aniline under specific conditions. The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of dodecanoic acid and the amine group of aniline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-oxo-C12-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aniline group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
科学的研究の応用
3-oxo-C12-aniline has several scientific research applications:
Chemistry: It is used as a model compound to study quorum sensing mechanisms in bacteria.
Biology: It serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it useful in studying bacterial communication and biofilm formation.
Medicine: Research on this compound can lead to the development of new antimicrobial agents targeting quorum sensing pathways.
Industry: It can be used in the development of coatings and materials that prevent bacterial colonization.
作用機序
The mechanism of action of 3-oxo-C12-aniline involves its interaction with the LasR receptor in Pseudomonas aeruginosa. By mimicking the native 3-oxo-C12 acyl homoserine lactone signal, it binds to the LasR receptor and inhibits its activity. This inhibition disrupts the quorum sensing mechanism, preventing the bacteria from coordinating activities such as biofilm formation and virulence factor production .
類似化合物との比較
3-oxo-C12-aniline can be compared with other similar compounds such as:
N-(3-oxododecanoyl)-L-homoserine lactone: Another quorum sensing signal molecule used by Pseudomonas aeruginosa.
N-(3-oxooctanoyl)-DL-homoserine lactone: A shorter-chain analog with similar quorum sensing inhibitory properties.
N-Butyryl-DL-homoserine lactone: A compound with a different acyl chain length affecting its binding affinity and inhibitory activity.
3-oxo-C12-aniline is unique due to its non-hydrolysable aniline head group, which provides stability and strong inhibitory activity against the LasR receptor.
特性
分子式 |
C18H27NO2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
3-oxo-N-phenyldodecanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |
InChIキー |
GYOZLHQAMICVMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



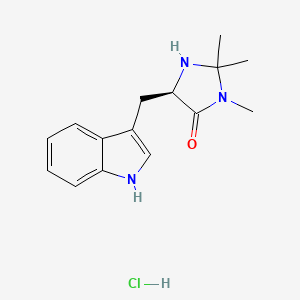



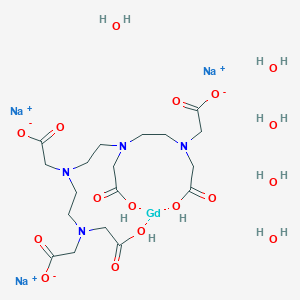

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)
